Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Overview
Description
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C17H18O8. It is a derivative of cyclopropane, characterized by the presence of four ester groups and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of phenylcyclopropane with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The phenyl ring can interact with aromatic receptors, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar structure but with a cyclobutane ring instead of cyclopropane.
Tetramethyl 3-phenylcyclobutane-1,1,2,2-tetracarboxylate: Similar structure but with a cyclobutane ring and phenyl group.
Uniqueness
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring strain effects and for use in synthetic chemistry .
Properties
IUPAC Name |
tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O8/c1-22-12(18)16(13(19)23-2)11(10-8-6-5-7-9-10)17(16,14(20)24-3)15(21)25-4/h5-9,11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXDVOPPLINWJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310697 | |
Record name | 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101595-78-2 | |
Record name | 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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